molecular formula C21H16N2O2 B2529128 2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione CAS No. 1020252-01-0

2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione

Cat. No. B2529128
CAS RN: 1020252-01-0
M. Wt: 328.371
InChI Key: NJTFAZMPPDVEDN-UHFFFAOYSA-N
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Description

The compound “2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include Donepezil , a drug used for Alzheimer’s disease treatment, and Indinavir , which targets HIV/AIDS. Researchers continue to explore novel derivatives for potential therapeutic applications .

Spiro Compounds and Domino Reactions

Indane-1,3-dione participates in domino reactions, enabling the rapid assembly of complex molecular architectures. Additionally, the synthesis of spiro compounds using this scaffold has attracted attention in the field of organic synthesis.

properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(2-methylquinolin-4-yl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-12-11-18(16-9-5-6-10-17(16)22-12)23-13(2)19-20(24)14-7-3-4-8-15(14)21(19)25/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZFNYXHVQCENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N=C(C)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione

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